Physical and chemical properties of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate
Physical and chemical properties of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate
A Comprehensive Technical Guide to (4-Acetyloxy-2,3,5-trimethylphenyl) acetate
Prepared by: Gemini, Senior Application Scientist
Abstract
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethylhydroquinone diacetate, is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Vitamin E (α-Tocopherol) and other chromane compounds. Its diacetate structure serves as a stable, protected form of 2,3,5-trimethylhydroquinone (TMHQ), facilitating storage, handling, and specific chemical transformations where the free hydroquinone would be susceptible to oxidation. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, synthesis protocols, and core applications, offering a critical resource for researchers and process chemists in the pharmaceutical and fine chemical industries.
Chemical Identity and Nomenclature
Accurate identification is the foundation of all chemical research and development. (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is systematically named and cataloged under various identifiers, which are crucial for database searches and regulatory compliance.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-acetyloxy-2,3,5-trimethylphenyl) acetate | PubChem[1] |
| CAS Registry Number | 7479-28-9 | PubChem[1], Key Organics[2] |
| Molecular Formula | C₁₃H₁₆O₄ | PubChem[1], Key Organics[2] |
| Molecular Weight | 236.26 g/mol | PubChem[1] |
| Synonyms | 2,3,5-Trimethylhydroquinone diacetate, 1,4-Benzenediol, 2,3,5-trimethyl-, 1,4-diacetate, TMHQ-DA | PubChem[1], Google Patents[3][4] |
The molecular structure, depicted below, consists of a benzene ring substituted with three methyl groups and two acetate esters at positions 1 and 4. This diacetate configuration is key to its chemical behavior, particularly its stability compared to the parent hydroquinone.
Caption: Chemical structure of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to formulation strategies.
Physical Properties
The compound is a white crystalline solid under standard conditions. Its defined melting point is indicative of high purity when properly synthesized and purified.
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | Observed under standard laboratory conditions.[4] |
| Melting Point | Not explicitly found, but related compounds like Hydroquinone diacetate melt at 121-122 °C.[5] | The melting point is a critical parameter for purity assessment. A sharp melting range suggests high purity. |
| Boiling Point | Data not available | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in organic solvents like acetic acid.[4] Insoluble in water. | The ester groups confer lipophilicity, making it soluble in many common organic solvents but poorly soluble in aqueous media. |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous confirmation of the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the three methyl groups attached to the ring, and the two equivalent acetate methyl groups. The integration of these signals would correspond to a 1:9:6 ratio.
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¹³C NMR: The carbon NMR would reveal signals for the aromatic carbons (both substituted and unsubstituted), the methyl carbons on the ring, the acetate carbonyl carbons, and the acetate methyl carbons.
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Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum is the presence of a strong carbonyl (C=O) stretching band for the ester groups, typically appearing around 1760 cm⁻¹. The absence of a broad O-H stretching band (which would be present in the parent hydroquinone) confirms the complete di-acetylation.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (236.26 g/mol ), along with characteristic fragmentation patterns involving the loss of acetyl or ketene groups.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is fundamental to its application. It is primarily valued as a stable precursor to 2,3,5-trimethylhydroquinone (TMHQ).
Synthesis Pathway: Acetylation of 2,3,5-Trimethylhydroquinone
The most direct and common laboratory synthesis involves the di-acetylation of 2,3,5-trimethylhydroquinone. This reaction is an esterification where the hydroxyl groups of the hydroquinone are converted into acetate esters.
Causality in Experimental Design:
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Reagents: Acetic anhydride is used as the acetylating agent. It is highly reactive and the byproduct, acetic acid, is easily removed.
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Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or fluorosulfonic acid, is often used in catalytic amounts.[5][6] The acid protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity and dramatically accelerating the rate of nucleophilic attack by the phenolic hydroxyl groups.
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Reaction Conditions: The reaction is typically exothermic and proceeds rapidly.[5] The mixture is often heated to ensure complete conversion.[6]
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Work-up: The reaction is quenched by pouring the mixture into iced water. This accomplishes two things: it hydrolyzes any remaining acetic anhydride and precipitates the water-insoluble product, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, allowing for easy isolation by filtration.[5][6]
Caption: General workflow for the synthesis of the target compound.
Key Reactivity: Hydrolysis
The primary chemical utility of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is its function as a protected form of TMHQ. The acetate groups can be readily removed through hydrolysis (saponification) under acidic or basic conditions to yield the parent 2,3,5-trimethylhydroquinone. This hydrolysis step is often performed immediately preceding the condensation reaction with isophytol in the synthesis of Vitamin E.[4][6]
Applications in Drug Development and Industry
The significance of this compound is almost entirely linked to its role as a key intermediate.
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Vitamin E Synthesis: The most prominent application is in the industrial production of Vitamin E and its derivatives like Vitamin E acetate.[3][4] 2,3,5-Trimethylhydroquinone is the aromatic core of the tocopherol molecule. By using its diacetate form, manufacturers can ensure stability and prevent premature oxidation of the hydroquinone before its condensation with phytol derivatives.[3][7][8]
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Antioxidant Production: Both the parent hydroquinone and its derivatives are used as antioxidants in various industries.[3][7] The diacetate can serve as a stable precursor in these manufacturing processes.
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Pharmaceutical Intermediates: Beyond Vitamin E, TMHQ is a building block for other active pharmaceutical ingredients (APIs), including Sertindole, Troglitazone, and Afloqualone.[7] The diacetate provides a reliable and stable starting point for these multi-step syntheses.
Safety and Handling
While this guide focuses on the diacetate, safety information is often reported for the more reactive parent compound, 2,3,5-trimethylhydroquinone (TMHQ). It is prudent to handle the diacetate with similar care, anticipating that hydrolysis could occur. TMHQ is classified as harmful if inhaled or swallowed, causes skin irritation, and can cause serious eye damage.[9][10][11][12]
Standard Handling Protocols:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid creating dust.
-
Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9]
Conclusion
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate is a compound of significant industrial importance, primarily serving as a stabilized and protected precursor to 2,3,5-trimethylhydroquinone. Its properties are defined by the two acetate ester groups, which impart stability and lipophilicity while allowing for straightforward deprotection via hydrolysis. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective use in the synthesis of Vitamin E and other valuable pharmaceutical and chemical products.
References
- A process for preparing trimethylhydroquinone diacetate and ...
- Process for preparing trimethylhydroquinone diacetate and ...
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(4-acetyloxy-2,3,5-trimethylphenyl) acetate | C13H16O4 | CID 344608 - PubChem. (URL: [Link])
- Process for the production of trimethylhydroquinone diesters and of ...
-
Hydroquinone, diacetate - Organic Syntheses Procedure. (URL: [Link])
-
2,3,5 Trimethylhydroquinone - Connect Chemicals. (URL: [Link])
Sources
- 1. AG-G-97635 | C13H16O4 | CID 344608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]
- 4. US20020004619A1 - Process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone - Google Patents [patents.google.com]
- 7. Details [connectchemicals.com]
- 8. what are the main applications of methylhydroquinone_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.ca [fishersci.ca]
- 12. tcichemicals.com [tcichemicals.com]
